2-Iodo-3',4',5'-trifluorobenzophenone
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Overview
Description
2-Iodo-3’,4’,5’-trifluorobenzophenone is a chemical compound belonging to the family of benzophenones. It has the molecular formula C13H6F3IO and a molecular weight of 362.08 g/mol. This compound is characterized by the presence of iodine and trifluoromethyl groups attached to a benzophenone core, making it a unique and valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3’,4’,5’-trifluorobenzophenone typically involves the iodination of 3’,4’,5’-trifluorobenzophenone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzophenone structure . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Iodo-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones with various functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydroxybenzophenones and other reduced derivatives.
Scientific Research Applications
2-Iodo-3’,4’,5’-trifluorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Iodo-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with target molecules, stabilizing the compound-target complex and modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-3’,4’,5’-trifluorobenzophenone: Similar in structure but with the iodine atom in a different position.
2-Iodo-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a ketone.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Lacks the ketone group and has two trifluoromethyl groups
Uniqueness
2-Iodo-3’,4’,5’-trifluorobenzophenone is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzophenone core. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
(2-iodophenyl)-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3IO/c14-9-5-7(6-10(15)12(9)16)13(18)8-3-1-2-4-11(8)17/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJZKYIEMMEQAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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